![molecular formula C11H8Cl2N2OS B2981578 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 6125-31-1](/img/structure/B2981578.png)
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has shown significant biological activity, making it a subject of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, an infectious disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .
Mode of Action
The compound interacts with its target, the promastigotes of Leishmania mexicana, and induces apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process for eliminating damaged or unnecessary cells without causing damage to the organism .
Biochemical Pathways
It is known that many drugs derived from thiazoles, such as this compound, have a broad pharmacological profile, including antineoplastic, antiviral, antifungal, antiparasitic, and anti-inflammatory activity .
Action Environment
The action of this compound is influenced by the environment in which the Leishmania parasites proliferate. Leishmaniasis is endemic in 98 countries, primarily in impoverished environments of tropical climates
Biochemische Analyse
Biochemical Properties
It has been shown to have anti-leishmanial activity against promastigotes of Leishmania mexicana . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this parasite.
Cellular Effects
In cellular studies, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have cytotoxic effects on HeLa cells, with a CC50 value of 0.031 µM after 24 hours of exposure . It also showed an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction .
Molecular Mechanism
It has been shown to induce apoptosis in parasites . This suggests that it may interact with biomolecules involved in the regulation of cell death, potentially through enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis in parasites and did not allow recovery after 24 hours of exposure .
Vorbereitungsmethoden
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetyl chloride to yield the final product. The reaction conditions generally include the use of anhydrous solvents like dichloromethane and maintaining the reaction temperature at around 0-5°C to control the exothermic nature of the reaction .
Analyse Chemischer Reaktionen
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group attached to the acetamide moiety. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and biological activity. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its biological activities. Some of its notable applications include:
Antimicrobial Activity: The compound has shown significant activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity: Studies have demonstrated its effectiveness against certain cancer cell lines, including breast adenocarcinoma, by inducing apoptosis and inhibiting cell proliferation.
Antiparasitic Activity: The compound has been found to be effective against parasites such as Leishmania mexicana, indicating its potential use in treating parasitic infections.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its dual activity against both microbial and parasitic organisms. Similar compounds include:
N-(4-chlorophenyl)-2-chloroacetamide: This compound shares a similar structure but lacks the thiazole ring, resulting in different biological activities.
4-chloro-N-(4-chlorophenyl)thiazol-2-amine: This compound has a similar thiazole ring structure but differs in its substitution pattern, leading to variations in its antimicrobial and anticancer activities.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQNWGOICMITDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
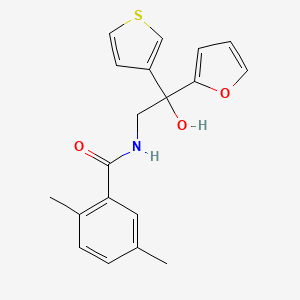
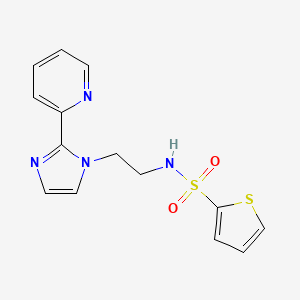
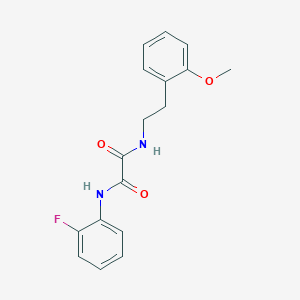
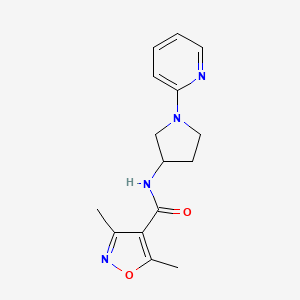
amine](/img/structure/B2981503.png)

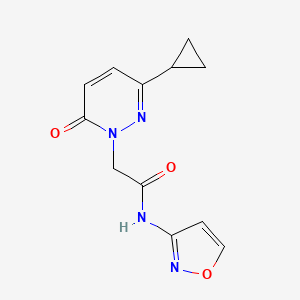
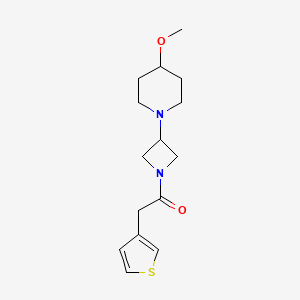
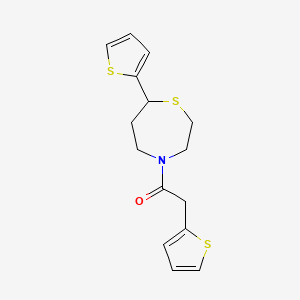
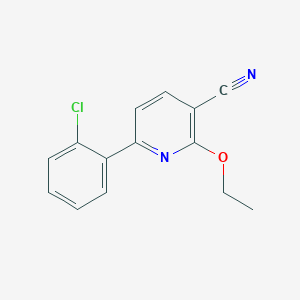
![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
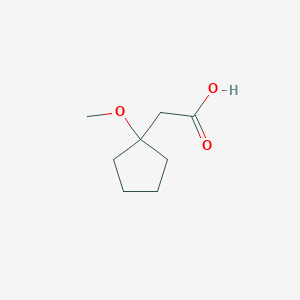
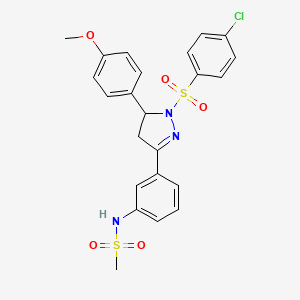
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
